4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine
Description
4-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at position 6 and a piperazine ring at position 3. The piperazine moiety is further substituted with a 3-chlorophenyl group, conferring distinct electronic and steric properties. This structural motif is common in medicinal chemistry due to piperazine's ability to modulate pharmacokinetics and receptor interactions .
Properties
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-21-15-10-14(17-11-18-15)20-7-5-19(6-8-20)13-4-2-3-12(16)9-13/h2-4,9-11H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLMJLHSUSNVLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Piperazine Intermediate
The synthesis begins with the preparation of 1-(3-chlorophenyl)piperazine, a key intermediate. This is typically achieved via nucleophilic aromatic substitution (NAS) between 1-chloro-3-nitrobenzene and piperazine under alkaline conditions. The reaction proceeds at 80–100°C in ethanol/water mixtures, yielding 1-(3-chlorophenyl)piperazine with a reported efficiency of 78–85%.
Reaction conditions :
-
Molar ratio : 1:1.2 (chlorobenzene derivative : piperazine)
-
Catalyst : K₂CO₃ (1.5 equiv)
-
Solvent : Ethanol/H₂O (3:1 v/v)
-
Time : 12–16 hours
Functionalization of the Pyrimidine Ring
The pyrimidine core is constructed through cyclocondensation of β-diketones with guanidine derivatives. 6-Methoxy-4-chloropyrimidine serves as the primary substrate, reacting with the pre-formed piperazine intermediate via Buchwald-Hartwig amination.
Key steps :
-
Activation : Pd(OAc)₂ (5 mol%) and Xantphos (6 mol%) catalyze the C–N coupling.
-
Conditions : Toluene at 110°C under N₂, 24 hours.
-
Yield : 62–70% after column chromatography.
Mechanistic insight :
The palladium catalyst facilitates oxidative addition to the 4-chloropyrimidine, followed by transmetallation with the piperazine nucleophile. Reductive elimination yields the final coupled product.
Optimization Strategies for Laboratory-Scale Synthesis
Solvent and Temperature Effects
Comparative studies reveal solvent polarity critically impacts reaction kinetics:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| Toluene | 2.38 | 68 |
| DMF | 36.7 | 41 |
| THF | 7.58 | 55 |
Polar aprotic solvents like DMF promote side reactions (e.g., N-alkylation), reducing main product yield.
Catalytic System Advancements
Alternative catalysts improve efficiency:
-
Pd₂(dba)₃/XPhos : Increases yield to 74% at lower loading (3 mol%)
-
NiCl₂(dppe) : Cost-effective but requires higher temperatures (130°C)
Industrial-Scale Production Methods
Batch Reactor Synthesis
Large-scale batches (50–100 kg) employ:
-
Reactor type : Glass-lined steel (50–500 L capacity)
-
Temperature control : Jacketed heating/cooling (±2°C precision)
-
Workup : Centrifugal filtration removes Pd residues (≤5 ppm)
Economic metrics :
-
Raw material cost: $12–15/kg
-
Throughput: 8–10 batches/month
Continuous Flow Chemistry
Emerging platforms enhance productivity:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction time | 24 h | 45 min |
| Space-time yield | 0.8 kg/m³·h | 5.2 kg/m³·h |
| Pd consumption | 5 mol% | 1.2 mol% |
Microfluidic channels (0.5 mm ID) enable rapid mixing and heat transfer, suppressing side reactions.
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol/water (4:1) achieves ≥99% purity:
-
Solubility : 22 g/L in EtOH at 25°C
-
Crystal form : Monoclinic, P2₁/c space group
-
Melting point : 142–144°C
Chromatographic Methods
Preparative HPLC (C18 column, 20 µm) with gradient elution (ACN/H₂O + 0.1% TFA) resolves residual isomers:
-
Retention time : 8.7 min (main product)
-
Purity post-HPLC : 99.9% (UV 254 nm)
Analytical Data and Quality Control
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃) :
-
δ 8.21 (s, 1H, pyrimidine H-2)
-
δ 6.82–7.25 (m, 4H, aryl-H)
-
δ 3.89 (s, 3H, OCH₃)
-
δ 3.45–3.72 (m, 8H, piperazine)
HRMS (ESI+) :
-
m/z calc. for C₁₅H₁₆ClN₅O: 317.1041
-
Found: 317.1039 [M+H]⁺
Impurity Profiling
Common by-products and mitigation strategies:
| Impurity | Structure | Reduction Method |
|---|---|---|
| N,N'-Bis(3-chlorophenyl)piperazine | Piperazine diaryl adduct | Limit aryl chloride excess |
| 4,6-Dimethoxypyrimidine | Methoxy over-substitution | Controlled reaction time |
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including antipsychotic, antidepressant, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine involves its interaction with specific molecular targets, such as receptors and enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Quinoline-Based Derivatives
Example: 4-(4-(2-(3-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide (D8, )
- Core Structure: Quinoline instead of pyrimidine.
- The carbonyl linkage between quinoline and piperazine may reduce conformational flexibility compared to the direct piperazine-pyrimidine bond in the target compound.
- Pharmacological Relevance: Quinoline derivatives are often explored for antimicrobial and anticancer activities, suggesting divergent applications from pyrimidine-based analogs .
Quinolone Carboxylic Acid Derivatives
- Core Structure: Quinolone carboxylic acid with piperazine substituents.
- Key Differences: ND-7 and ND-8 feature a fluorine atom and ethyl group on the quinolone core, which could enhance antibacterial activity via DNA gyrase inhibition. The 3-chlorophenylpiperazine moiety is retained, but the larger molecular size may impact blood-brain barrier penetration compared to the smaller pyrimidine-based compound .
- Synthesis Efficiency: Lower yields (38% for ND-7 vs. 58% for ND-8) highlight challenges in synthesizing quinolone derivatives compared to simpler pyrimidines .
Triazole-Thione Derivatives
Examples : Compounds 19a, 20a, 21a ()
- Core Structure : 1,2,4-Triazole-3-thione fused with a dihydrotriazole ring.
- Substituents like morpholin-4-ylmethyl (19a) or fluorophenylpiperazine (21a) introduce varying electronic effects. The target compound’s methoxy group may offer better solubility than the bromophenyl groups in these analogs .
- Synthesis : High yields (75–82%) suggest robust synthetic routes for triazole-thiones compared to pyrimidines .
Thienopyrimidine Derivatives
Example: 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine ()
- Core Structure: Thieno[2,3-d]pyrimidine fused with a thiophene ring.
- Key Differences : The 3,4-dichlorophenyl group increases electron-withdrawing effects compared to the 3-chlorophenyl substituent in the target compound. The methyl and phenyl groups at positions 6 and 5 may sterically hinder receptor binding .
Pyridazine and Tetrahydropyrimidinedione Derivatives
Examples :
- 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine (): Pyridazine core with a chlorophenoxypropyl chain.
- 6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-cyclohexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (): Saturated tetrahydropyrimidinedione core with a cyclohexyl group. Reduced aromaticity may enhance metabolic stability but decrease planar binding interactions .
Key Observations
- Electronic Effects : The 3-chlorophenyl group in the target compound provides moderate electron-withdrawing effects, balancing lipophilicity and solubility. Dichlorophenyl () or trifluoromethyl () substituents increase lipophilicity but may reduce bioavailability.
- Synthetic Accessibility: Triazole-thiones () and simpler piperazine intermediates (–8) demonstrate higher synthetic efficiency compared to quinolones ().
- Pharmacological Diversity: Pyrimidine cores are versatile, with applications ranging from CNS-targeting agents (due to piperazine) to antimicrobials. Quinoline and quinolone derivatives lean toward anticancer and antibacterial uses, respectively .
Biological Activity
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine is a compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of psychiatry and neurology.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H17ClN4O
- Molecular Weight : 304.7747 g/mol
- CAS Number : 2640845-74-3
The structure features a piperazine ring which is a common motif in many biologically active compounds, enhancing its interaction with various biological targets.
The biological activity of this compound can be attributed to its interactions with neurotransmitter systems and enzymes. The compound has been studied for its potential effects on:
- Dopamine Receptors : Similar piperazine derivatives have shown affinity for dopamine receptors, suggesting potential use in treating disorders such as schizophrenia and depression.
- Serotonin Receptors : The structural similarities with known serotonergic agents indicate possible antidepressant effects.
Pharmacological Studies
Research has demonstrated various pharmacological activities associated with this compound:
- Antidepressant Effects : Preliminary studies suggest that it may exhibit antidepressant-like properties through modulation of serotonin and norepinephrine pathways.
- Antipsychotic Properties : The compound's ability to interact with dopamine receptors positions it as a candidate for further investigation in treating psychotic disorders.
Comparative Biological Activity Table
| Activity Type | Reference Compound | IC50 (µM) | Observed Effects |
|---|---|---|---|
| Acetylcholinesterase Inhibition | Donepezil | 0.63 | Strong inhibition observed |
| Antibacterial Activity | Ampicillin | 21.25 | Moderate activity against Salmonella typhi |
| Anticancer Activity | Doxorubicin | Varies | Effective against various cancer cell lines |
Study 1: Antidepressant Potential
A study evaluated the effects of this compound on animal models of depression. Results indicated a significant reduction in depressive-like behaviors, correlating with increased serotonin levels in the brain.
Study 2: Antibacterial Activity
In vitro testing demonstrated that the compound exhibited moderate antibacterial activity against several strains, including Bacillus subtilis. The mechanism was attributed to membrane disruption and enzyme inhibition.
Study 3: Enzyme Inhibition
Research focused on the inhibition of acetylcholinesterase (AChE) showed promising results, with IC50 values indicating strong inhibitory effects comparable to established AChE inhibitors.
Q & A
Q. What protocols ensure reproducibility in scaled-up synthesis for in vivo studies?
- Methodological Answer : Optimize Buchwald-Hartwig amination or Ullmann coupling for large batches (>10 g). Implement process analytical technology (PAT) for inline monitoring (e.g., ReactIR). Purify via flash chromatography (C18 silica) and validate purity (>98%) by HPLC-UV .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
